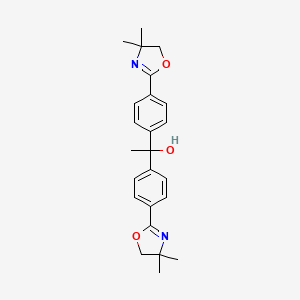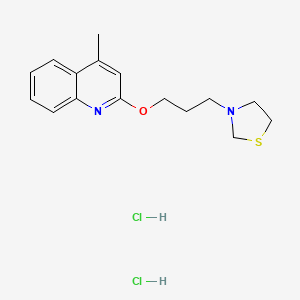
3-(3-(4-Methyl-2-quinolyloxy)propyl)thiazolidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride is a heterocyclic compound that combines a quinoline derivative with a thiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized using various methods, such as the Friedländer synthesis, which involves the condensation of aniline with a carbonyl compound in the presence of an acid catalyst.
Attachment of the Propyl Chain: The quinoline derivative is then reacted with a propyl halide under basic conditions to introduce the propyl chain.
Formation of the Thiazolidine Ring: The propyl-substituted quinoline derivative is then reacted with a thiazolidine precursor, such as cysteamine, under acidic conditions to form the thiazolidine ring.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the thiazolidine derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propyl chain, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored in various disease models, particularly those involving microbial infections or cancer.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA or inhibit topoisomerases, while the thiazolidine ring may interact with thiol-containing enzymes, leading to inhibition of their activity .
Comparaison Avec Des Composés Similaires
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline moiety, are known for their antimalarial and antimicrobial activities.
Thiazolidine Derivatives: Compounds like pioglitazone and rosiglitazone, which contain the thiazolidine ring, are used as antidiabetic agents.
Uniqueness: 3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride is unique in that it combines both the quinoline and thiazolidine moieties, potentially imparting a combination of biological activities that are not present in compounds containing only one of these moieties. This dual functionality may enhance its therapeutic potential and broaden its range of applications .
Propriétés
Numéro CAS |
41288-13-5 |
|---|---|
Formule moléculaire |
C16H22Cl2N2OS |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
3-[3-(4-methylquinolin-2-yl)oxypropyl]-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C16H20N2OS.2ClH/c1-13-11-16(17-15-6-3-2-5-14(13)15)19-9-4-7-18-8-10-20-12-18;;/h2-3,5-6,11H,4,7-10,12H2,1H3;2*1H |
Clé InChI |
ITJWERYFHMJKKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC=CC=C12)OCCCN3CCSC3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
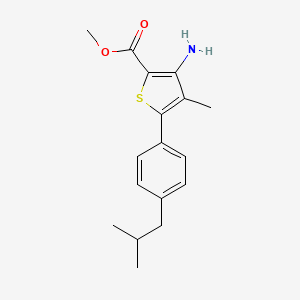
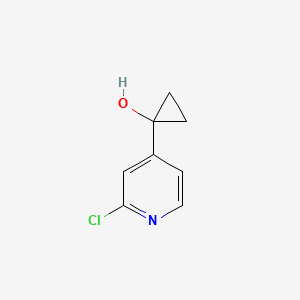
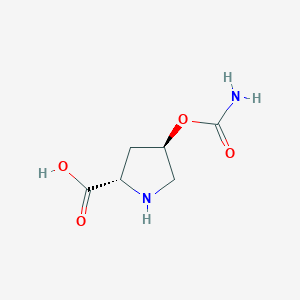
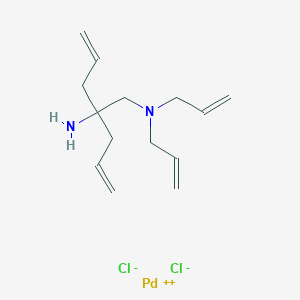
![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)



